Methyl 3-bromobenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 3-bromobenzo[b]thiophene-2-carboxylate is an organic compound belonging to the class of benzo[b]thiophenes. This compound is characterized by the presence of a bromine atom at the third position and a carboxylate ester group at the second position of the benzo[b]thiophene ring. It is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 3-bromobenzo[b]thiophene-2-carboxylate involves the bromination of benzo[b]thiophene followed by esterification. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst. The resulting bromobenzo[b]thiophene is then reacted with methanol and a suitable acid catalyst to form the ester .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide.
Coupling Reactions: Palladium catalysts are commonly used along with bases like potassium phosphate in solvents such as toluene or ethanol.
Reduction Reactions: Anhydrous conditions are often required to prevent hydrolysis of the ester group.
Major Products
Substitution Reactions: Products include various substituted benzo[b]thiophenes depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds.
Reduction Reactions: The primary product is the corresponding alcohol.
Scientific Research Applications
Methyl 3-bromobenzo[b]thiophene-2-carboxylate is used extensively in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 3-bromobenzo[b]thiophene-2-carboxylate depends on its specific application. In coupling reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, its activity is often related to its ability to interact with specific enzymes or receptors, modulating their function and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobenzo[b]thiophene-2-carboxylate: Similar structure but with an amino group instead of a bromine atom.
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate: Contains a chlorine atom instead of bromine.
Methyl 3-fluorobenzo[b]thiophene-2-carboxylate: Contains a fluorine atom instead of bromine.
Uniqueness
Methyl 3-bromobenzo[b]thiophene-2-carboxylate is unique due to the presence of the bromine atom, which makes it highly reactive in substitution and coupling reactions. This reactivity allows for the efficient synthesis of a wide range of derivatives, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-bromo-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFONNRDVFHFOGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481885 | |
Record name | Methyl 3-bromobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34128-30-8 | |
Record name | Methyl 3-bromobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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